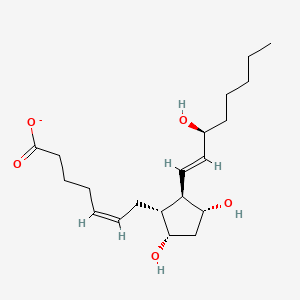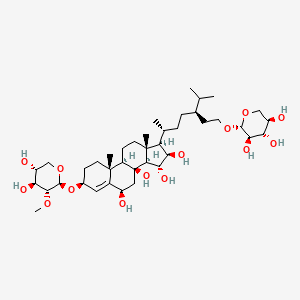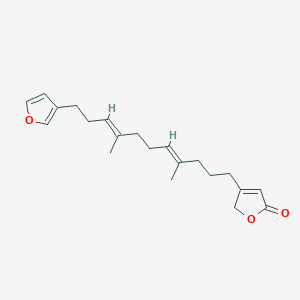![molecular formula C6H5N3 B1257534 1H-pyrazolo[4,3-b]pyridine CAS No. 272-52-6](/img/structure/B1257534.png)
1H-pyrazolo[4,3-b]pyridine
Overview
Description
1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that is part of the pyrazolopyridine class. This class of compounds is notable for its broad range of applications in medicinal chemistry, particularly as kinase inhibitors due to their ability to interact with kinases via multiple binding modes. The versatility of the this compound scaffold stems from its ability to form hydrogen bond donor–acceptor pairs, a common interaction among kinase inhibitors, especially at the hinge region of the kinase (Wenglowsky, 2013).
Synthesis Analysis
The synthesis of this compound derivatives is an area of active research, with various synthetic strategies employed to access this scaffold. These strategies often involve the condensation of hydrazines with chalcone derivatives under conditions that promote the formation of the pyrazolopyridine ring system. Microwave-assisted synthesis in solvents like ethanol or methanol/glacial acetic acid mix has been reported, highlighting the efficiency and versatility of these methods in synthesizing pyrazole derivatives (Sheetal et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of nitrogen atoms at specific positions in the heterocyclic ring, contributing to its unique chemical properties. The structure facilitates multiple kinase binding modes, making it a valuable scaffold in kinase inhibitor design. The analogs of this compound can form additional interactions in the kinase pocket, providing potency and selectivity (Wenglowsky, 2013).
Chemical Reactions and Properties
This compound compounds engage in various chemical reactions, underlining their synthetic flexibility and the ability to generate diverse derivatives with potentially enhanced biological activity. These reactions often involve site-selective functionalization, which is crucial for developing compounds with targeted biological activities (Shankar et al., 2023).
Scientific Research Applications
Synthesis and Biomedical Applications
1H-pyrazolo[4,3-b]pyridines, including over 300,000 described variants, are significant in synthetic chemistry and have diverse biomedical applications. Their synthesis involves various substituents at positions N1, C3, C4, C5, and C6, with methods starting from preformed pyrazole or pyridine. Their wide-ranging biomedical applications make them a notable focus in heterocyclic chemistry (Donaire-Arias et al., 2022).
Applications in Kinase-Focused Drug Discovery
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a subtype of 1H-pyrazolo[4,3-b]pyridine, show potential as a heteroaromatic scaffold in drug-discovery chemistry, particularly for ATP competitive binding to kinase enzymes. Their synthesis has been adapted for parallel synthesis, leading to a library of compounds targeting kinases and other cancer drug targets (Smyth et al., 2010).
Synthesis Methodology
This compound has been synthesized using 2-chloronicotinic acid as a starting material. The method is noted for its ease of operation, low cost, and environmental friendliness, suitable for large-scale preparation. This highlights its practical applicability in laboratory and industrial settings (Huang Bin & Zha Zhenglin, 2011).
Inhibitors of Cyclin-Dependent Kinases
This compound derivatives have been identified as potent and selective inhibitors of CDK1/CDK2. They act as cytotoxic agents in cells, capable of blocking cell cycle progression or inducing apoptosis, underlining their potential in cancer therapy (Misra et al., 2003).
Antileishmanial Activity
Substituted this compound phosphoramidates have shown significant antileishmanial activity against Leishmania amazonensis. This discovery contributes to the development of new antiparasitic agents, demonstrating the versatility of this compound in medicinal chemistry (Medeiros et al., 2017).
Optical and Electronic Applications
Pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have been synthesized and characterized for their stability, polycrystalline structure, and optical properties. These derivatives have potential applications in optoelectronic devices, highlighting the compound's utility beyond pharmaceuticals (El-Menyawy et al., 2019).
Mechanism of Action
Target of Action
1H-pyrazolo[4,3-b]pyridine is a group of heterocyclic compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine
Mode of Action
It is known that these compounds have been designed as potential anticancer agents . The interaction of these compounds with their targets and the resulting changes would depend on the specific derivative of this compound and the target it interacts with.
Biochemical Pathways
Given their potential as anticancer agents , it can be inferred that they may interact with pathways related to cell proliferation and apoptosis. The downstream effects would depend on the specific pathway and the nature of the interaction.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. As potential anticancer agents , these compounds may induce cell death or inhibit cell proliferation in cancer cells.
Biochemical Analysis
Biochemical Properties
1H-pyrazolo[4,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cytotoxicity by inhibiting CDKs, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, such as the BMP signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound affects gene expression and cellular metabolism by modulating the activity of PPARα, thereby impacting lipid and glucose metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound activates PPARα by binding to its ligand-binding domain, inducing a conformational change that promotes the recruitment of coactivators and the transcription of target genes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of CDKs and persistent activation of PPARα, resulting in long-term changes in cell cycle regulation and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively inhibit CDKs and activate PPARα without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of PPARα, thereby affecting lipid and glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution can also be influenced by factors such as tissue permeability, blood flow, and the presence of efflux transporters that may limit its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with CDKs occurs primarily in the nucleus, where it inhibits cell cycle progression . Similarly, its activation of PPARα takes place in the nucleus, where it modulates gene expression .
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
272-51-5, 272-52-6 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of 1H-pyrazolo[4,3-b]pyridine derivatives?
A1: Research indicates potential applications in treating cardiovascular diseases. [, , ] Additionally, certain derivatives have shown promise as adenosine A2A receptor antagonists [] and as dual FLT3/CDK4 inhibitors for potential anticancer therapies. [] Further research is ongoing to explore their efficacy and safety profiles.
Q2: How are this compound derivatives synthesized?
A2: Various synthetic routes have been explored. One method involves the acid-catalyzed transformation of 2,4-diaryl-4-(3,5-dinitro-2-pyridyl)-5(4H)-oxazolones, leading to the formation of substituted 1H-pyrazolo[4,3-b]pyridines. [] Another approach utilizes a gold-catalyzed reaction of α-diazo nitriles with cyclopropene derivatives, followed by anionic cyclization, to yield this compound-5-ones. []
Q3: Can you provide examples of how structure modifications in 1H-pyrazolo[4,3-b]pyridines influence their biological activity?
A3: Introducing a 5-oxazol-2-yl substituent at the 3-position of this compound was explored for its potential to impact adenosine A1 and A2A receptor binding. [] In another study, the synthesis and evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives revealed their potential as dual inhibitors of FLT3 and CDK4. [] These examples demonstrate how specific structural modifications can significantly impact the biological activity and target selectivity of these compounds.
Q4: What is known about the structure of this compound derivatives?
A4: Structural studies on a 1,4-dimethyl-2-phenyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-3,5(2H,4H)-dione derivative, using X-ray crystallography, revealed the spatial arrangement of the molecule. [] The study showed that the pyrazolone ring and the phenyl ring were not coplanar, exhibiting a dihedral angle of 36.05°. This structural information can be valuable for understanding the interactions of these compounds with their biological targets.
Q5: Have any studies explored the optical properties of this compound derivatives?
A5: Yes, research has investigated the optical characteristics of this compound derivatives for potential material science applications. [, ] Specifically, the study on 6-(5-bromothiohen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile films explored their optical properties and junction characteristics. [] These findings suggest possibilities for using these compounds in electronic or optoelectronic devices.
Q6: What are the challenges associated with the stability and formulation of this compound derivatives?
A6: While the provided literature doesn't specifically address stability and formulation challenges for this compound, these aspects are crucial for drug development. Future research should investigate stability under various conditions (temperature, pH, light exposure), suitable formulations (solid dispersions, nanoparticles), and strategies to enhance solubility and bioavailability for improved therapeutic outcomes.
Q7: Have any analytical methods been employed to study this compound derivatives?
A7: Although specific details about analytical methods are limited in the provided research, it's implied that techniques like X-ray crystallography were utilized to determine the molecular structures of synthesized compounds. [] Other analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC, are likely employed for characterization, purity assessment, and quantification of this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

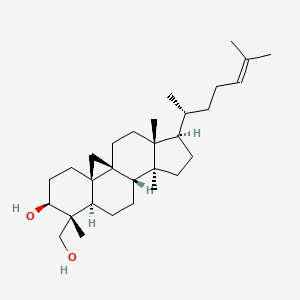
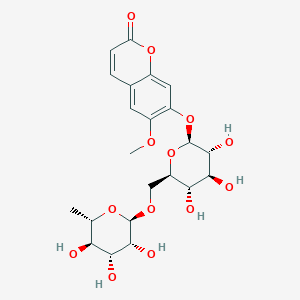
![(E)-4-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6S)-6-[(2S,3R,4S,6R)-6-[[(1R,10S,12S,13R,21R,22S,23S,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1257455.png)
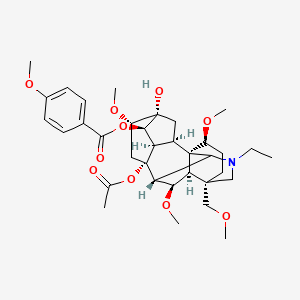
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1257458.png)


